5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine
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Description
5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is a chemical compound with the molecular formula C13H14ClF2N5O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Scientific Research Applications
Acaricidal Activity
This compound, also known as HNPC-A188, exhibits excellent acaricidal activity . It has been found to be effective against Tetranychus urticae , a species of spider mite, with LC50 values of 0.19 mg/L . This is comparable to the commercial acaricide cyenopyrafen .
Pesticide Development
The compound is being researched for its potential use in the development of novel pesticides . By introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring, researchers have been able to successfully introduce trifluoroethyl thioether into the pyrimidine derivatives .
Fluoroalkyl Sulfur Groups
The compound contains fluoroalkyl sulfur groups, which are key components of some pesticides . These groups, such as trifluoromethyl sulfur (-SCF3), difluoromethyl sulfur (-SCF2H), and trifluoroethyl sulfur (CF3CH2S-), can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Resistance to Mites
The compound is being studied for its potential to combat the increasing harm of mites in global agricultural production . Mites have diverse living habits, including herbivorous, predatory, parasitic, and symbiotic . They have strong reproductive ability, and can quickly develop resistance .
Optimization of Pyrimidine Derivatives
The compound is a result of further optimization of pyrimidine derivatives . The optimization process involved the introduction of trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring .
Comparison with Commercial Acaricides
The compound’s acaricidal activity is comparable to that of commercial acaricides . For example, its LC50 values against Tetranychus urticae are similar to those of the commercial acaricide cyenopyrafen .
properties
IUPAC Name |
5-chloro-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2N5O/c14-9-5-17-12(18-6-9)19-7-10-20-11(21-22-10)8-1-3-13(15,16)4-2-8/h5-6,8H,1-4,7H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWCOSWHSJAYKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC3=NC=C(C=N3)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine |
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